Methyl piroxicam

Vue d'ensemble

Description

Methyl Piroxicam is a derivative of Piroxicam . Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class . It is used to relieve pain and works by preventing the production of endogenous prostaglandins involved in the mediation of pain, stiffness, tenderness, and swelling .

Synthesis Analysis

The synthesis of Piroxicam derivatives has been reported in several studies . For instance, a novel synthesis of 6-methyl-6H-7-oxopyrido [1,2-a]pyrimido [5,4-c]-1,2-benzothiazine-5,5-dioxide or cyclodehydration product of piroxicam, a metabolite detected in dogs and monkeys, was synthesized .Molecular Structure Analysis

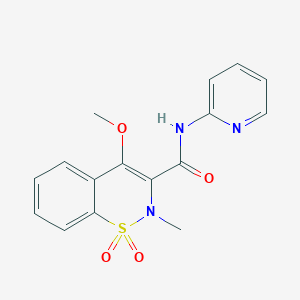

The molecular structure of Methyl Piroxicam has been described in detail . The molecular formula is C16H15N3O4S and the molecular weight is 345.4 g/mol . The IUPAC name is 4-methoxy-2-methyl-1,1-dioxo- N -pyridin-2-yl-1λ 6 ,2-benzothiazine-3-carboxamide .Physical And Chemical Properties Analysis

The physical and chemical properties of Piroxicam have been analyzed in several studies . For instance, one study reported that Piroxicam salt formation with ethanolamine improved the physicochemical properties and enhanced the skin permeability of Piroxicam .Applications De Recherche Scientifique

Enhancement of Solubility and Bioavailability

Methyl piroxicam, like its parent compound piroxicam, is a Biopharmaceutical Classification System (BCS) Class II drug, which means it has poor aqueous solubility and a short half-life . Research has been directed towards developing nanosuspensions of piroxicam to enhance its solubility and in vitro bioavailability. This application is crucial for improving the drug’s effectiveness and patient experience.

Formulation of Emulgel for Improved Skin Penetration

The development of emulgel formulations of piroxicam aims to increase skin penetration compared to current marketed preparations . This is particularly beneficial for delivering the drug to localized sites for conditions like rheumatoid arthritis and traumatic contusions, providing a more targeted and efficient treatment.

Treatment of Rheumatic Diseases

Methyl piroxicam is used primarily for the treatment of rheumatoid arthritis and osteoarthritis . Its anti-inflammatory properties make it a valuable drug for managing pain and inflammation associated with these chronic conditions.

Optimization of Niosomal Gel Formulation

Research into niosomal gel formulations of piroxicam is driven by the need to prevent severe gastrointestinal side effects associated with oral administration . Additionally, these gels aim to improve the residence time of the drug in the skin, enhancing its anti-inflammatory activity.

Analytical Method Development

Sensitive analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed for the quantification of piroxicam in bulk drug form . This application is essential for quality control and ensuring the safety and efficacy of the drug.

Gastroretention Technology for Sustained Release

Studies have explored the use of chitosan and hydroxypropyl methyl cellulose matrices for the sustained release of piroxicam in the stomach using gastroretention technology . This approach can potentially improve the therapeutic outcomes by maintaining consistent drug levels in the system.

Safety And Hazards

Orientations Futures

Several studies have proposed future directions for the use of Piroxicam and its derivatives . For instance, one study suggested the development of a Piroxicam nanosuspension to enhance the solubility and thereby the in vitro bioavailability of the drug . Another study proposed the synthesis of thermosensitive hydrogels for controlled drug delivery .

Propriétés

IUPAC Name |

4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-19-14(16(20)18-13-9-5-6-10-17-13)15(23-2)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDWMTZAOWOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl piroxicam | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

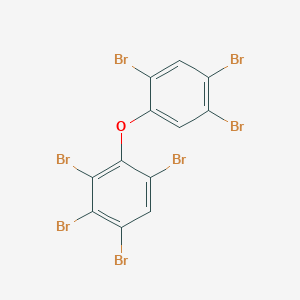

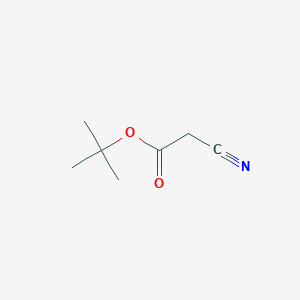

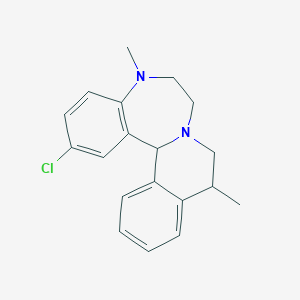

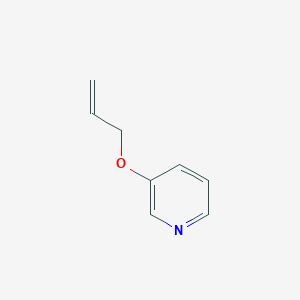

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)

![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)